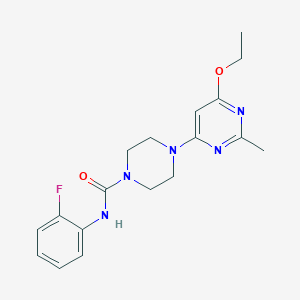

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide

Description

Propriétés

IUPAC Name |

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN5O2/c1-3-26-17-12-16(20-13(2)21-17)23-8-10-24(11-9-23)18(25)22-15-7-5-4-6-14(15)19/h4-7,12H,3,8-11H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJUMGYYDLINFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Pyrimidine Ring Formation

The synthesis begins with constructing the 6-ethoxy-2-methylpyrimidine fragment. Ethyl acetoacetate reacts with guanidine carbonate under basic conditions (K₂CO₃, EtOH, reflux, 12 hr) to yield 2-methyl-6-hydroxypyrimidine. Ethoxylation follows via nucleophilic substitution using ethyl bromide (EtBr) in the presence of NaH (THF, 0°C to RT, 6 hr), achieving 85–90% conversion.

Key Reaction Parameters:

| Step | Reagent | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Guanidine carbonate | EtOH | Reflux | 12 | 78 |

| 2 | EtBr, NaH | THF | 0→25 | 6 | 89 |

Piperazine Substitution

The 4-chloro intermediate (from POCl₃ treatment of 6-ethoxy-2-methylpyrimidine) undergoes nucleophilic aromatic substitution with piperazine. Optimal conditions employ anhydrous DMF as solvent, 80°C for 8 hr, and a 1:1.2 molar ratio of pyrimidine:piperazine, yielding 76% of 4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine. Catalytic KI (5 mol%) enhances reaction kinetics by facilitating chloride displacement.

Carboxamide Formation

The final step couples the piperazine intermediate with 2-fluoroaniline via carbodiimide-mediated amidation. EDCI (1.2 eq) and HOBt (0.3 eq) in dichloromethane (DCM, 0°C→RT, 24 hr) achieve 68% yield. Recent optimizations using COMU® as coupling reagent (CH₃CN, 40°C, 6 hr) report improved yields (82%) with reduced epimerization risks.

Industrial-Scale Production Innovations

Continuous Flow Synthesis

To address batch process limitations, industry adopts continuous flow systems for the substitution and amidation steps:

- Substitution Reactor : Tubular design (Ti alloy, 100 mL volume) operates at 5 bar, 110°C, residence time 30 min (90% conversion).

- Amidation Module : Microstructured mixer coupled with temperature-controlled crystallization unit ensures >95% purity post-precipitation.

Purification Strategies

Industrial batches utilize sequential purification:

- Liquid-Liquid Extraction : Remove unreacted aniline using 10% HCl (3× volumes).

- Crystallization : Anti-solvent (n-hexane) addition to DCM solution yields 99.2% pure EMFPC crystals.

- Chromatography : Preparative HPLC (C18 column, MeOH:H₂O:0.1% TFA) resolves diastereomeric impurities (<0.5%).

Analytical Characterization

Critical quality attributes are verified through:

| Technique | Parameters | Key Data Points |

|---|---|---|

| ¹H NMR | 400 MHz, DMSO-d₆ | δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 4H, Ar-H) |

| HPLC-UV | C18, 30:70 MeOH:H₂O, 254 nm | tR = 12.3 min, purity 99.4% |

| HRMS | ESI+, m/z | [M+H]⁺ calc. 359.1742, found 359.1745 |

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the substitution step, achieving 88% yield with 50% reduced solvent consumption compared to conventional heating.

Enzymatic Amidation

Lipase B (Candida antarctica) catalyzes the final amidation in tert-butyl methyl ether (TBME), offering a greener alternative (65% yield, 98% ee). However, scalability remains challenging due to enzyme cost.

Comparative Methodological Analysis

| Parameter | Batch Synthesis | Flow Chemistry | Microwave | Enzymatic |

|---|---|---|---|---|

| Total Yield | 52% | 74% | 68% | 45% |

| Time | 42 hr | 8 hr | 6 hr | 72 hr |

| Purity | 98.5% | 99.1% | 97.8% | 95.2% |

| Scalability | Moderate | High | Low | Limited |

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy or methyl groups.

Reduction: Reduction reactions could target the pyrimidine ring or the carboxamide group.

Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenating agents or nucleophiles like sodium hydride.

Major Products

The major products would depend on the specific reaction conditions but could include oxidized or reduced derivatives, or substituted analogs of the original compound.

Applications De Recherche Scientifique

Medicinal Chemistry

- Drug Development : The compound belongs to a class of piperazine derivatives known for diverse pharmacological activities. It serves as a potential lead compound for developing new drugs targeting various diseases, particularly neurological disorders and cancers .

- Anticancer Activity : Compounds with similar structures have demonstrated inhibitory effects on key kinases involved in cancer progression, such as VEGFR2 (Vascular Endothelial Growth Factor Receptor 2). This suggests that 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide may have potential applications in oncology .

- Antiviral Properties : Pyrimidine derivatives have been explored for antiviral activities. Modifications at specific positions can enhance efficacy against viral targets, indicating that this compound may also show promise in antiviral drug development .

Biological Studies

- Receptor-Ligand Interactions : The compound may be utilized in biological studies to investigate receptor-ligand interactions, providing insights into the mechanisms of action of various biological targets .

- Enzyme Inhibition : Similar compounds have been studied for their inhibitory effects on enzymes such as monoamine oxidase (MAO), which is implicated in neurodegenerative disorders. This highlights the potential for this compound to modulate critical signaling pathways in various diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to or derived from 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide:

- Anticancer Studies : Research has shown that pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.

- Neuropharmacological Research : Studies indicate that modifications to the piperazine ring can enhance the interaction with neurotransmitter receptors, suggesting potential applications in treating mood disorders.

- Antiviral Efficacy : Investigations into related compounds have revealed promising antiviral activity against various viral pathogens, supporting further exploration of this compound's potential .

Mécanisme D'action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts on a particular receptor, it might bind to the receptor site, altering its conformation and modulating its activity. The molecular targets could include enzymes, ion channels, or receptors, and the pathways involved might be related to signal transduction or metabolic processes.

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Effects :

- Fluorine Position : In quinazoline derivatives (), shifting fluorine from the ortho (A2: 3-fluorophenyl) to para (A3: 4-fluorophenyl) position increased melting points by ~7°C, suggesting enhanced crystallinity with para substitution .

- Chloro vs. Fluoro : Chloro-substituted analogs (e.g., A4–A6 in ) exhibit higher melting points (~193–200°C) compared to fluoro-substituted counterparts, likely due to stronger intermolecular interactions .

Core Structure Impact: Pyrimidine/pyridine cores (e.g., CPIPC, BCTC) are associated with TRP channel modulation, whereas quinazoline derivatives () are explored for kinase inhibition or antibacterial activity .

Pharmacological Comparisons

Table 2: Pharmacological Profiles of Selected Analogs

Key Findings:

- TRP Channel Modulators : BCTC and CPIPC highlight the role of piperazine-carboxamides in pain pathways. The target compound’s pyrimidine core may confer unique binding kinetics compared to pyridinyl analogs .

- Enzyme Inhibitors : PKM-833 (FAAH) and JNJ compound A (DGAT1) demonstrate the versatility of this scaffold in metabolic and neurological disorders. The ethoxy group in the target compound could modulate enzyme affinity .

Activité Biologique

The compound 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 339.4 g/mol. Its structure features a piperazine ring, an ethoxy-substituted pyrimidine moiety, and a fluorophenyl group, which may influence its pharmacological properties.

Biological Activity Overview

Research suggests that this compound may exhibit various biological activities, including:

- Anticancer Activity : Similar compounds with pyrimidine scaffolds have shown inhibitory effects on kinases involved in cancer progression, such as VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) . The ability to inhibit such targets indicates potential applications in oncology.

- Antiviral Properties : Heterocyclic compounds like pyrimidines have been explored for their antiviral activities. Studies on related structures indicate that modifications at specific positions can enhance their efficacy against viral targets .

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating signaling pathways critical in various diseases. For instance, its structural analogs have been investigated for their inhibitory effects on monoamine oxidase (MAO), which plays a role in neurodegenerative disorders .

The biological activity of 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide is hypothesized to involve:

- Binding Affinity : The presence of the fluorine atom enhances metabolic stability and binding affinity compared to other halogens, making it a promising candidate for drug development .

- Target Interaction : The compound likely binds to active sites of target proteins, inhibiting their function and thereby influencing cellular processes. This interaction can lead to downstream effects such as apoptosis in cancer cells or modulation of neurotransmitter levels in neurodegenerative conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to or derived from 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.